molecular formula C9H8BrN B1634966 1-(4-Bromophenyl)ethylisocyanide

1-(4-Bromophenyl)ethylisocyanide

Cat. No.: B1634966
M. Wt: 210.07 g/mol
InChI Key: PUAIOEGVHPLDIY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)ethylisocyanide is an organobromine compound featuring an isocyanide (-NC) functional group attached to an ethyl chain and a 4-bromophenyl substituent. The isocyanide group confers unique reactivity, enabling applications in coordination chemistry, catalysis, and multicomponent reactions. The bromine atom at the para position of the phenyl ring enhances electronic effects, influencing both stability and reactivity.

Properties

IUPAC Name

1-bromo-4-(1-isocyanoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAIOEGVHPLDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares 1-(4-Bromophenyl)ethylisocyanide with structurally or functionally related compounds, emphasizing molecular features, reactivity, and applications.

Structural and Functional Group Comparisons
Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Structural Features
This compound Isocyanide, 4-bromophenyl ~213.06 (calculated) Linear isocyanide geometry; bromine-induced electronic effects
1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide Thiosemicarbazide, 4-bromophenyl, methoxy 381.26 (reported) Planar thiosemicarbazide core; intramolecular N–H⋯N/S hydrogen bonds
Ethanone, 1-(4-bromophenyl) Ketone, 4-bromophenyl 199.05 (reported) Simple aryl ketone; high dipole moment due to C=O
Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate hydrochloride Ester, tertiary amine, hydrochloride Not reported Charged amine; ester group enhances solubility

Key Observations :

  • Electronic Effects : The 4-bromophenyl group in all compounds contributes to electron-withdrawing effects, but the functional groups dominate reactivity. For example, the isocyanide’s nucleophilicity contrasts with the ketone’s electrophilic carbonyl .
  • Hydrogen Bonding: The thiosemicarbazide derivative forms S(5) and S(6) hydrogen-bonded motifs , whereas isocyanides lack H-bond donors, relying instead on van der Waals interactions or metal coordination .
Physical and Chemical Properties
  • Thermal Stability : The thiosemicarbazide compound (I) exhibits a high melting point (502 K) due to strong intermolecular N–H⋯S interactions . In contrast, isocyanides generally have lower melting points unless stabilized by bulky substituents.
  • Solubility: The hydrochloride salt in is likely water-soluble, while this compound is expected to be hydrophobic due to its nonpolar isocyanide and aryl groups.
  • Reactivity :
    • Isocyanides participate in Ugi and Passerini multicomponent reactions, leveraging their ambiphilic nature .
    • The ketone in undergoes nucleophilic additions (e.g., Grignard reactions), whereas the thiosemicarbazide in may act as a metal chelator.

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